6-(tert-Butylthio)-5-methylnicotinaldehyde
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Overview
Description
6-(tert-Butylthio)-5-methylnicotinaldehyde is an organic compound that features a nicotinaldehyde core substituted with a tert-butylthio group at the 6-position and a methyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tert-Butylthio)-5-methylnicotinaldehyde typically involves the introduction of the tert-butylthio group and the methyl group onto the nicotinaldehyde core. One common method involves the use of tert-butylthiol and a suitable nicotinaldehyde precursor under specific reaction conditions. The reaction may proceed through nucleophilic substitution or addition mechanisms, depending on the starting materials and conditions used.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of catalysts, controlled reaction temperatures, and specific solvents can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
6-(tert-Butylthio)-5-methylnicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The tert-butylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 6-(tert-Butylthio)-5-methylnicotinic acid.
Reduction: Formation of 6-(tert-Butylthio)-5-methylnicotinalcohol.
Substitution: Formation of various substituted nicotinaldehyde derivatives.
Scientific Research Applications
6-(tert-Butylthio)-5-methylnicotinaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(tert-Butylthio)-5-methylnicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The tert-butylthio group may also contribute to the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
6-(tert-Butylthio)-nicotinaldehyde: Lacks the methyl group at the 5-position.
5-Methylnicotinaldehyde: Lacks the tert-butylthio group at the 6-position.
Nicotinaldehyde: Lacks both the tert-butylthio and methyl groups.
Uniqueness
6-(tert-Butylthio)-5-methylnicotinaldehyde is unique due to the presence of both the tert-butylthio and methyl groups, which can influence its chemical reactivity and potential applications. The combination of these substituents may enhance the compound’s stability and provide unique interactions with biological targets.
Properties
Molecular Formula |
C11H15NOS |
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Molecular Weight |
209.31 g/mol |
IUPAC Name |
6-tert-butylsulfanyl-5-methylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C11H15NOS/c1-8-5-9(7-13)6-12-10(8)14-11(2,3)4/h5-7H,1-4H3 |
InChI Key |
LZWWHWRQTWNXFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1SC(C)(C)C)C=O |
Origin of Product |
United States |
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